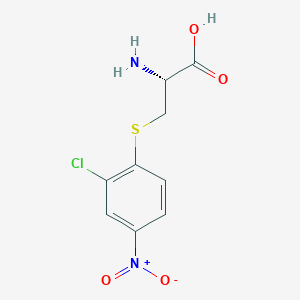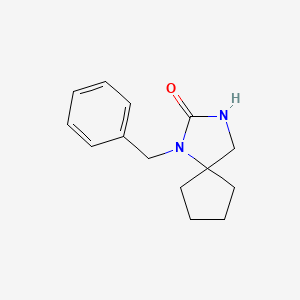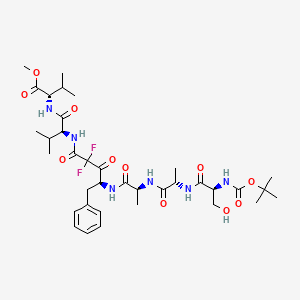
L-Valine, N-(N-(4-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-2,2-difluoro-1,3-dioxo-5-phenylpentyl)-L-valyl)-, methyl ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valine, N-(N-(4-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-2,2-difluoro-1,3-dioxo-5-phenylpentyl)-L-valyl)-, methyl ester, (S)- is a complex organic compound with a significant role in various scientific fields. This compound is a derivative of L-Valine, an essential amino acid, and is characterized by its intricate structure, which includes multiple functional groups and stereocenters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-(4-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-2,2-difluoro-1,3-dioxo-5-phenylpentyl)-L-valyl)-, methyl ester, (S)- typically involves multi-step organic synthesis The process begins with the protection of the amino group of L-Valine using a tert-butoxycarbonyl (Boc) groupThe final step includes the esterification of the compound to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
L-Valine, N-(N-(4-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-2,2-difluoro-1,3-dioxo-5-phenylpentyl)-L-valyl)-, methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions result in modified compounds with different functional groups .
Applications De Recherche Scientifique
L-Valine, N-(N-(4-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-2,2-difluoro-1,3-dioxo-5-phenylpentyl)-L-valyl)-, methyl ester, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, influencing various biochemical processes. The presence of difluoro and phenyl groups enhances its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valine, N-(tert-Butoxycarbonyl)-L-valine, methyl ester: Similar in structure but lacks the difluoro and phenyl groups.
L-Valine, N-(1,1-dimethylethoxy)carbonyl]-3-methyl-, phenylmethyl ester: Contains a phenylmethyl ester group instead of a methyl ester.
Uniqueness
L-Valine, N-(N-(4-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-2,2-difluoro-1,3-dioxo-5-phenylpentyl)-L-valyl)-, methyl ester, (S)- is unique due to its complex structure, which includes multiple functional groups and stereocenters. This complexity allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
126333-36-6 |
|---|---|
Formule moléculaire |
C36H54F2N6O11 |
Poids moléculaire |
784.8 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2-[[(4S)-2,2-difluoro-4-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-oxo-5-phenylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C36H54F2N6O11/c1-18(2)25(31(50)43-26(19(3)4)32(51)54-10)44-33(52)36(37,38)27(46)23(16-22-14-12-11-13-15-22)41-29(48)21(6)39-28(47)20(5)40-30(49)24(17-45)42-34(53)55-35(7,8)9/h11-15,18-21,23-26,45H,16-17H2,1-10H3,(H,39,47)(H,40,49)(H,41,48)(H,42,53)(H,43,50)(H,44,52)/t20-,21-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
ULKDBDNEPITDCM-IRAXVNTPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)(F)F)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(C(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


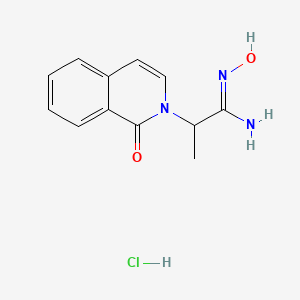
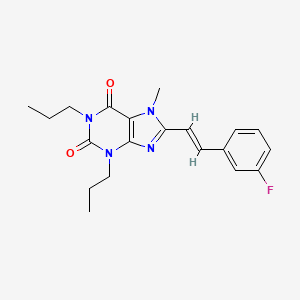

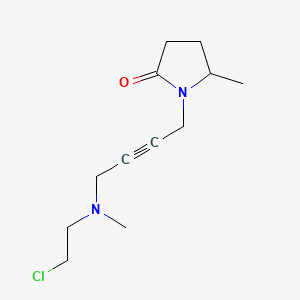
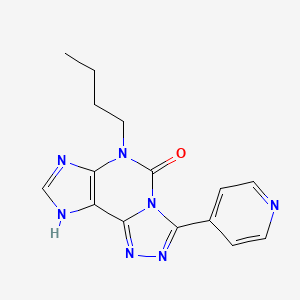
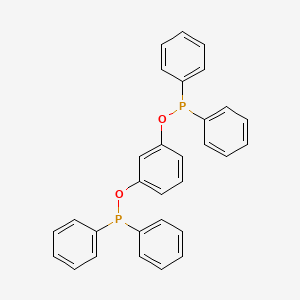
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12774108.png)

